molecular formula C8H7F2IO B8274992 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol

1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol

Cat. No.: B8274992
M. Wt: 284.04 g/mol
InChI Key: QXAKTKAYGYFQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, with an ethanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-difluoro-4-iodobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethanone or 1-(2,6-Difluoro-4-iodo-phenyl)-ethanal.

    Reduction: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethane.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and selectivity towards molecular targets. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(2,6-Difluoro-4-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of iodine.

    1-(2,6-Difluoro-4-bromo-phenyl)-ethanol: Similar structure but with a bromine atom instead of iodine.

    1-(2,6-Difluoro-4-methyl-phenyl)-ethanol: Similar structure but with a methyl group instead of iodine.

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

1-(2,6-difluoro-4-iodophenyl)ethanol

InChI

InChI=1S/C8H7F2IO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4,12H,1H3

InChI Key

QXAKTKAYGYFQHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)I)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.5 M n-butyl lithium in hexanes (2 mL, 5.0 mmol) and tetrahydrofuran (20 mL) at −78° C. under an atmosphere of nitrogen was added dropwise tetramethylpiperidine (0.85 mL, 5.0 mmol). The resulting light yellow solution was stirred for approximately 15 minutes, then 1,3-difluoro-5-iodo-benzene (1 g, 4.17 mmol) was added dropwise. This solution was stirred at −78° C. for 1 hour, followed by the addition of acetaldehyde (0.70 mL, 12.5 mmol) via syringe. The reaction mixture was stirred at −78° C. for 10 minutes then allowed to warm to room temperature. TLC indicated the reaction to be complete. The reaction was quenched with saturated aqueous ammonium chloride solution (2 mL), diluted with water (50 mL) and extracted with ethyl acetate (2×30 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The crude product was purified by chromatography over silica gel gradient eluted with 0 to 25% v/v ethyl acetate/hexanes to give 1-(2,6-difluoro-4-iodo-phenyl)-ethanol (561 mg, 47%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.